hA2A/hCA XII modulator 1
Description
Overview of G Protein-Coupled Receptors in Pathophysiology
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors, playing a pivotal role in signal transduction for a vast array of extracellular stimuli, including hormones and neurotransmitters. wikipedia.org Their integral function in cellular communication means their dysregulation is implicated in a wide spectrum of diseases, from cardiovascular disorders to neurological conditions, making them a major focus of drug discovery. nih.govyoutube.com
The human adenosine (B11128) A2A receptor (hA2A), a key member of the GPCR family, is highly expressed in the brain, immune cells, and blood vessels. wikipedia.orgnih.gov It is instrumental in regulating inflammation, neurotransmission, and vasodilation. wikipedia.org Pathophysiologically, elevated A2A receptor expression and activity are linked to neurodegenerative diseases like Parkinson's and Alzheimer's, as well as inflammatory conditions and cancer. nih.govnih.gov In the tumor microenvironment, high levels of adenosine activate A2A receptors on immune cells, suppressing their anti-cancer activity. wikipedia.orgresearchgate.net
Overview of Carbonic Anhydrase Enzymes in Pathophysiology
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. semanticscholar.orgwikipedia.org This fundamental reaction is crucial for maintaining acid-base balance, CO2 transport, and various metabolic processes. semanticscholar.orgnih.gov
Certain CA isoforms, particularly the transmembrane proteins carbonic anhydrase IX (CA IX) and carbonic anhydrase XII (CA XII), are significantly overexpressed in many cancers. mdpi.commdpi.com This overexpression is often a response to tumor hypoxia (low oxygen). nih.gov By regulating pH in the tumor microenvironment, these enzymes help cancer cells thrive in acidic conditions, promoting proliferation, invasion, and metastasis. mdpi.comnih.govnih.gov Specifically, hCA XII has been identified as a therapeutic target in various cancers, and its inhibition is being explored as a strategy to overcome chemoresistance. nih.govbohrium.comoncotarget.com
Rationale for Dual-Targeting Strategies in Complex Diseases
The multifaceted nature of diseases like cancer necessitates therapeutic strategies that can address multiple pathological drivers simultaneously. nih.gov A single agent that modulates two distinct, yet relevant, targets can offer significant advantages over administering two separate drugs. mdpi.comfrontiersin.org This approach, known as polypharmacology, can lead to enhanced efficacy through synergistic effects, a more predictable pharmacokinetic profile, and potentially reduced side effects. mdpi.comdovepress.com Furthermore, it can be a powerful strategy to combat the development of drug resistance, a common challenge with single-target therapies. frontiersin.orgdovepress.com The development of dual-target ligands is now a burgeoning field in medicinal chemistry, aiming to create more effective treatments for complex disorders. acs.org
Significance of hA2A/hCA XII Modulator 1 as a Research Compound
This compound, also referred to as compound 14 in some literature, is a first-in-class multi-target agent that acts as a potent antagonist of the hA2A receptor and a potent inhibitor of the hCA XII enzyme. biocat.commedchemexpress.comresearchgate.net This dual activity makes it an invaluable research tool for exploring the combined effects of modulating adenosine signaling and tumor-associated pH regulation. researchgate.net
This triazolopyrazine derivative was developed by modifying a known potent adenosine hA2A receptor antagonist to incorporate a sulfonamide group, a key feature for carbonic anhydrase inhibition. researchgate.net The resulting compound demonstrates remarkable potency for both of its intended targets, with inhibition constants (Ki) in the low nanomolar range for both hA2A and hCA XII. biocat.commedchemexpress.comresearchgate.net The significance of this compound lies in its potential to simultaneously tackle two key aspects of the tumor microenvironment: immunosuppression mediated by the adenosine pathway and the pH-regulating activity of hCA XII that promotes tumor growth and resistance. researchgate.net
Detailed Research Findings
The development of this compound represents a significant achievement in rational drug design. Researchers have successfully integrated the pharmacophores for two distinct targets into a single molecule, achieving high potency for both.
Binding Affinity and Inhibitory Activity
Data from biochemical assays have quantified the high potency and selectivity of this compound. biocat.commedchemexpress.com
| Target | Inhibition Constant (Ki) |
| hA2A Adenosine Receptor | 6.4 nM |
| hA1 Adenosine Receptor | 4.819 µM |
| hA3 Adenosine Receptor | >30 µM |
| hCA XII | 6.2 nM |
| hCA II | 46 nM |
| hCA IX | 466 nM |
| hCA I | 8.351 µM |
| Data sourced from vendor and research publication data. biocat.commedchemexpress.comresearchgate.net |
The data clearly shows that the compound is a highly potent antagonist for the hA2A receptor and a potent inhibitor of hCA XII, with Ki values of 6.4 nM and 6.2 nM, respectively. biocat.commedchemexpress.comresearchgate.net It also displays a degree of selectivity. For instance, its affinity for the hA2A receptor is significantly higher than for the hA1 and hA3 adenosine receptor subtypes. biocat.commedchemexpress.com In terms of carbonic anhydrase inhibition, it is most potent against hCA XII, followed by the ubiquitous hCA II, and is less active against the other tumor-associated isoform, hCA IX. biocat.commedchemexpress.com
The dual-action nature of this modulator provides a powerful chemical probe to investigate the synergistic potential of targeting both the adenosine and carbonic anhydrase pathways in cancer research. researchgate.net
Structure
2D Structure
Properties
Molecular Formula |
C24H19N7O4S |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
N-[4-(8-amino-3-oxo-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl]-4-sulfamoylbenzamide |
InChI |
InChI=1S/C24H19N7O4S/c25-21-22-29-31(18-4-2-1-3-5-18)24(33)30(22)14-20(28-21)15-6-10-17(11-7-15)27-23(32)16-8-12-19(13-9-16)36(26,34)35/h1-14H,(H2,25,28)(H,27,32)(H2,26,34,35) |
InChI Key |
ZYILDTWBSDDXCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)N3C=C(N=C(C3=N2)N)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N |
Origin of Product |
United States |
Biological Roles and Therapeutic Rationale of Target Systems
Adenosine (B11128) A2A Receptor (hA2AAR) in Disease Pathogenesis
The adenosine A2A receptor (A2AR) is a G-protein-coupled receptor that plays a significant role in modulating immune responses and inflammation. dovepress.comfrontiersin.org Extracellular adenosine, which accumulates in tissues under conditions of stress like hypoxia or inflammation, activates A2AR. frontiersin.orgnih.gov This activation typically triggers an increase in intracellular cyclic AMP (cAMP), which in turn activates a cascade of signaling pathways, often resulting in immunosuppressive effects. dovepress.comnih.gov
The tumor microenvironment (TME) is often characterized by hypoxia, which leads to a significant accumulation of extracellular adenosine. frontiersin.orgnih.gov This adenosine-rich environment allows tumors to exploit the A2AR pathway as a mechanism for immune evasion. nih.gov
Immunosuppression: When adenosine binds to A2AR expressed on the surface of various immune cells (including T cells, natural killer (NK) cells, and macrophages), it initiates an immunosuppressive signal. frontiersin.orgnih.gov This signaling inhibits the activation, proliferation, and effector functions of these immune cells, preventing them from effectively attacking and destroying cancer cells. frontiersin.orgaacrjournals.orgpnas.org The A2AR pathway is considered a critical negative regulator that protects cancerous tissues from antitumor T cells. pnas.org
Tumor Immune Escape: By suppressing the anti-tumor immune response, the adenosine-A2AR axis helps cancer cells escape immune surveillance and destruction. nih.govnih.gov Blocking this pathway with A2AR antagonists can therefore "deinhibit" antitumor T cells, enhancing their ability to fight the cancer. aacrjournals.orgpnas.org This has made A2AR antagonists a significant area of research in cancer immunotherapy. nih.govaacrjournals.org
Promotion of Tumor Growth: Beyond direct immunosuppression, activation of the A2AR pathway can promote tumor development through other mechanisms, such as encouraging tumor cell epithelial-mesenchymal transition (EMT) and preventing apoptosis. frontiersin.org
Neuroinflammation, driven by the activation of brain-resident immune cells like microglia and astrocytes, is a key factor in the progression of many neurodegenerative diseases. nih.govnih.gov The A2AR is a crucial modulator of these processes.
Modulation of Microglia: A2AR expression is typically low in microglia but increases significantly following brain insults or during inflammation. frontiersin.org Activation of these receptors can facilitate the release of pro-inflammatory cytokines from microglia. nih.govfrontiersin.org Conversely, blocking A2AR with antagonists has been shown to suppress microglial activation. nih.gov
Role in Neurodegenerative Diseases: The A2AR has been implicated in the pathophysiology of conditions like Alzheimer's and Parkinson's disease. nih.govfrontiersin.org In models of Alzheimer's disease, A2AR blockade has been found to be neuroprotective, partly by preventing damage to axon terminals and modulating the NLRP3 inflammasome, a multiprotein complex involved in inflammation. nih.govfrontiersin.org The effect of A2AR activation on neuroinflammation can be complex, as it appears to be influenced by other factors in the microenvironment, such as local glutamate (B1630785) concentrations. jneurosci.org
The A2AR is a central player in regulating inflammation throughout the body and is considered a primary mediator of adenosine's potent anti-inflammatory effects. nih.govfrontiersin.org
Broad Anti-Inflammatory Effects: A2ARs are expressed on nearly all types of immune cells, including neutrophils, macrophages, dendritic cells, and lymphocytes. nih.gov Their activation generally dampens inflammatory responses by inhibiting the production of pro-inflammatory cytokines (like TNF-α and IL-12) and enhancing the release of anti-inflammatory mediators such as IL-10. frontiersin.orgnih.govmdpi.com
Tissue Protection: This broad anti-inflammatory action serves as a vital endogenous mechanism to protect tissues from excessive damage during an overactive immune response, such as in cases of sepsis, ischemia, or autoimmune diseases. dovepress.comnih.gov
Disease-Specific Roles: In inflammatory bowel disease (IBD), A2AR signaling helps suppress inflammation and promote epithelial repair. frontiersin.org In inflammatory lung conditions, A2AR activation can curb tissue damage. nih.gov This wide-ranging influence makes the A2AR a therapeutic target for a spectrum of inflammatory and autoimmune diseases. nih.gov
| Condition | Role of hA2AAR Activation |
| Cancer | Promotes immunosuppression, allowing tumor immune escape. frontiersin.orgpnas.org |
| Neuroinflammation | Modulates microglial activation and cytokine release. nih.govfrontiersin.org |
| General Inflammation | Acts as a potent endogenous anti-inflammatory signal, protecting tissues. nih.govfrontiersin.org |
| Autoimmune Disease | Downregulates inflammatory potential of T helper (Th) lymphocytes. frontiersin.org |
Human Carbonic Anhydrase XII (hCA XII) in Disease Pathogenesis
Human Carbonic Anhydrase XII (hCA XII) is a transmembrane enzyme that, along with the related isoform CA IX, plays a critical role in regulating pH in the tumor microenvironment. mdpi.comnih.gov These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. jcancer.org While expressed in some normal tissues, hCA XII is frequently overexpressed in various cancers. jcancer.orgnih.gov
Solid tumors often outgrow their blood supply, leading to regions of low oxygen, or hypoxia. nih.gov A key consequence of hypoxia is a shift in cellular metabolism towards glycolysis, which produces an excess of acidic products like lactic acid, resulting in extracellular acidosis.
Counteracting Acidosis: This acidic microenvironment is toxic to normal cells, but cancer cells adapt. hCA XII, which is induced by hypoxia, is a major component of this adaptation. nih.govaacrjournals.org It functions at the cell surface to catalyze the formation of bicarbonate ions, which are then transported into the cell to help maintain a neutral or slightly alkaline intracellular pH (pHi). researchgate.net This process allows cancer cells not only to survive but to thrive in an acidic environment that is hostile to other cells, including immune cells. nih.govacs.org
Synergy with CA IX: hCA XII often works in concert with CA IX to manage pH stress. mdpi.com Together, they form a robust system that promotes tumor cell survival and growth under hypoxic and acidic conditions. nih.gov Invalidation of both CA IX and CA XII has been shown to dramatically reduce tumor growth in preclinical models. nih.gov
By helping to regulate pH, hCA XII contributes directly to the aggressive phenotype of cancer cells. Its expression has been linked to poor prognosis in several cancer types. jcancer.orgoncotarget.com
Promoting Proliferation: By maintaining a favorable intracellular pH, hCA XII supports the metabolic processes and enzymatic activities necessary for rapid cell proliferation. nih.govoncotarget.com
Facilitating Invasion and Metastasis: The acidification of the extracellular space, facilitated by hCA XII, promotes the breakdown of the extracellular matrix, a key step in local invasion. researchgate.net Studies have shown that hCA XII is involved in multiple steps of cancer cell migration and invasion. researchgate.netnih.gov Inhibition of hCA XII has been demonstrated to lower the metastatic potential of cancer cells in xenograft models. oncotarget.com
Chemoresistance: The expression of hCA XII has also been linked to chemoresistance. It can be co-expressed with drug efflux pumps like P-glycoprotein (Pgp), and its inhibition can help sensitize resistant cancer cells to chemotherapy. oncotarget.combohrium.com
| Function | Role of hCA XII in Cancer |
| pH Regulation | Maintains alkaline intracellular pH in an acidic tumor microenvironment, promoting survival. nih.gov |
| Proliferation | Supports metabolic processes required for cancer cell growth. oncotarget.com |
| Invasion & Metastasis | Contributes to extracellular acidification, promoting matrix degradation and cell migration. researchgate.netnih.gov |
| Chemoresistance | Associated with resistance to chemotherapy; its inhibition can restore drug sensitivity. oncotarget.combohrium.com |
Role of hCA XII in Multidrug Resistance Mechanisms
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. mdpi.com A key player in this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapy drugs out of the cancer cell, reducing their intracellular concentration and effectiveness. core.ac.uk
Recent research has uncovered a significant link between the tumor-associated enzyme human carbonic anhydrase XII (hCA XII) and P-gp-mediated multidrug resistance. mdpi.comacs.org hCA XII is a membrane-bound enzyme that is overexpressed in many solid tumors, particularly in hypoxic (low oxygen) conditions. mdpi.comacs.org Its primary role is to regulate pH by catalyzing the conversion of carbon dioxide to bicarbonate and a proton. acs.org This activity helps maintain an alkaline intracellular pH (pHi) and an acidic extracellular environment, which is favorable for tumor cell growth and proliferation. mdpi.comacs.org
Crucially, the alkaline intracellular environment maintained by hCA XII is optimal for the efflux function of P-gp. mdpi.comacs.orgnih.gov Studies have shown that hCA XII and P-gp are co-localized and physically associated on the membranes of several resistant cancer cell lines. mdpi.comacs.org The pharmacological inhibition of hCA XII leads to a decrease in the intracellular pH. core.ac.ukacs.orgnih.govnih.gov This acidification has been shown to significantly reduce the ATPase activity of P-gp, thereby impairing its ability to pump drugs out of the cell. core.ac.ukacs.orgnih.govnih.gov This mechanism suggests that inhibiting hCA XII can re-sensitize resistant cancer cells to chemotherapy. bohrium.combohrium.com
The development of dual inhibitors that target both P-gp and hCA XII is therefore considered a promising strategy to overcome MDR in tumors that overexpress both proteins. mdpi.comacs.orgnih.gov
Table 1: Research Findings on hCA XII Inhibition and Multidrug Resistance
| Cell Lines Studied | Key Findings | Implication | Reference |
|---|---|---|---|
| HT29/DOX (Doxorubicin-resistant colon cancer) | Inhibition of hCA XII led to intracellular acidification and reduced P-gp mediated efflux of doxorubicin. | hCA XII inhibition can reverse P-gp mediated drug resistance. | core.ac.ukacs.orgnih.gov |
| A549/DOX (Doxorubicin-resistant lung cancer) | Dual inhibitors of P-gp and hCA XII showed synergistic effects in overcoming drug resistance. | A dual-target approach is a viable strategy for combating MDR. | mdpi.comnih.govnih.gov |
| K562/DOX (Doxorubicin-resistant leukemia) | Cell line overexpressing only P-gp was less sensitive to dual P-gp/hCA XII inhibitors compared to cells overexpressing both. | The synergistic effect is dependent on the co-expression of both P-gp and hCA XII. | core.ac.ukacs.orgnih.gov |
Synergistic Potential of Concurrent hA2AAR and hCA XII Modulation
The tumor microenvironment (TME) is a complex ecosystem that plays a critical role in tumor progression and immune evasion. frontiersin.org Two key components of the TME are the adenosinergic pathway and tumor-associated carbonic anhydrases. The concurrent modulation of the human A2A adenosine receptor (hA2AAR) and human carbonic anhydrase XII (hCA XII) holds significant synergistic potential for cancer therapy.
The adenosine pathway is a major immunosuppressive mechanism within the TME. frontiersin.orghaematologica.org High concentrations of adenosine, produced by the breakdown of ATP, activate A2A receptors on various immune cells, including T cells and natural killer (NK) cells. nih.govnih.gov This activation suppresses their anti-tumor activity, allowing cancer cells to evade immune destruction. haematologica.orgnih.gov Antagonists of the hA2AAR can block this immunosuppressive signal, thereby restoring the function of anti-tumor immune cells. frontiersin.orghaematologica.org
As discussed previously, hCA XII contributes to an acidic tumor microenvironment, which not only promotes tumor growth and invasion but also contributes to immune suppression. mdpi.comacs.org The acidic TME can impair the function of cytotoxic T lymphocytes and promote the activity of immunosuppressive cells like M2-polarized macrophages and regulatory T cells. haematologica.org
Therefore, a dual modulator that simultaneously antagonizes hA2AAR and inhibits hCA XII could offer a powerful, multi-pronged attack on cancer. By blocking the A2A receptor, such a compound would directly counter adenosine-mediated immunosuppression. frontiersin.org Concurrently, by inhibiting hCA XII, it would disrupt the acidic tumor microenvironment, further enhancing the anti-tumor immune response and potentially overcoming multidrug resistance. acs.orgbohrium.com This synergistic approach of targeting both immune evasion and the tumor-promoting microenvironment represents a promising new strategy in cancer immunotherapy. researchgate.net
Research has led to the identification of compounds that act as multi-target agents against both adenosine receptors and carbonic anhydrases. researchgate.net For instance, a series of triazolopyrazine derivatives have been developed, with some showing potent, low nanomolar inhibitory activity against both hA2AAR and hCA XII. researchgate.net
Table 2: Inhibitory Activity of hA2A/hCA XII modulator 1
| Target | Inhibitory Constant (Ki) | Reference |
|---|---|---|
| hA2A Adenosine Receptor (hA2AAR) | 6.4 nM | biocat.commedchemexpress.euresearchgate.net |
| human Carbonic Anhydrase XII (hCA XII) | 6.2 nM | biocat.commedchemexpress.euresearchgate.net |
| human Carbonic Anhydrase II (hCA II) | 46 nM | biocat.commedchemexpress.eu |
| human Carbonic Anhydrase IX (hCA IX) | 466 nM | biocat.commedchemexpress.eu |
| hA1 Adenosine Receptor (hA1AR) | 4.819 µM | biocat.commedchemexpress.eu |
| human Carbonic Anhydrase I (hCA I) | 8.351 µM | biocat.commedchemexpress.eu |
| hA3 Adenosine Receptor (hA3AR) | >30 µM | biocat.commedchemexpress.eu |
Molecular and Cellular Pharmacology of Ha2a/hca Xii Modulator 1
Mechanism of Adenosine (B11128) A2A Receptor Antagonism
hA2A/hCA XII modulator 1 functions as a potent antagonist of the hA2A adenosine receptor. medchemexpress.combiocat.commedchemexpress.com Adenosine receptors, a family of G protein-coupled receptors (GPCRs), are crucial in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. nih.gov The A2A subtype, in particular, has garnered significant attention as a therapeutic target. nih.govresearchgate.net
Orthosteric Ligand Binding and Receptor Conformation
Research indicates that this compound likely interacts with the orthosteric binding site of the hA2AAR. researchgate.net This is the same site where the endogenous agonist, adenosine, binds. By occupying this site, the modulator prevents adenosine from binding and activating the receptor. This competitive antagonism induces a conformational change in the receptor, maintaining it in an inactive state. rsc.org The high affinity of this modulator for the hA2AAR, with a reported Ki value of 6.4 nM, underscores the potency of this interaction. medchemexpress.combiocat.comchemondis.com
Downstream Signaling Pathway Modulation (e.g., cAMP Production)
Activation of the hA2A receptor by an agonist typically leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular production of cyclic adenosine monophosphate (cAMP). researchgate.netnih.gov As an antagonist, this compound blocks this signaling cascade. By preventing the agonistic activation of the receptor, the modulator effectively inhibits the downstream production of cAMP. nih.gov This modulation of the cAMP pathway is a key aspect of its pharmacological effect, as cAMP is a critical second messenger involved in a multitude of cellular functions.
Interaction with Adenosine Receptor Subtypes (hA1AR, hA3AR)
A crucial aspect of a targeted modulator is its selectivity for the intended receptor subtype. This compound exhibits a high degree of selectivity for the hA2AAR over other adenosine receptor subtypes. medchemexpress.combiocat.comchemondis.com It displays significantly lower affinity for the human A1 adenosine receptor (hA1AR) and the human A3 adenosine receptor (hA3AR), with Ki values of 4.819 µM and >30 µM, respectively. medchemexpress.combiocat.comchemondis.commedchemexpress.eu This selectivity is vital for minimizing off-target effects and enhancing the therapeutic potential of the compound. nih.gov
Table 1: this compound Affinity for Adenosine Receptor Subtypes
| Receptor Subtype | Ki (Inhibition Constant) |
|---|---|
| hA2AAR | 6.4 nM |
| hA1AR | 4.819 µM |
This table summarizes the binding affinities of this compound for different human adenosine receptor subtypes. Data sourced from multiple references. medchemexpress.combiocat.comchemondis.com
Mechanism of Human Carbonic Anhydrase XII Inhibition
In addition to its activity at the adenosine receptor, this compound is a potent inhibitor of human carbonic anhydrase XII (hCA XII). medchemexpress.combiocat.comchemondis.com Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov The tumor-associated isoforms, hCA IX and hCA XII, are implicated in the regulation of pH in the tumor microenvironment and are considered promising targets for anticancer therapies. nih.govunifi.it
Enzyme Active Site Interaction and Zinc Coordination
The inhibitory action of this compound on hCA XII is centered on its interaction with the enzyme's active site. nih.gov A key feature of this active site is a zinc ion, which is essential for the catalytic activity of the enzyme. researchgate.netnih.gov It is hypothesized that the modulator's sulfonamide group coordinates with this zinc ion, thereby blocking the enzyme's ability to bind its substrate and carry out the hydration of carbon dioxide. nih.govnih.gov This direct interaction with the catalytic machinery of the enzyme leads to its potent inhibition.
Inhibition Profile Across hCA Isoforms (hCA I, hCA II, hCA IX)
The selectivity of a carbonic anhydrase inhibitor across different isoforms is a critical determinant of its therapeutic utility. This compound demonstrates a distinct inhibition profile across various human carbonic anhydrase isoforms. medchemexpress.combiocat.comchemondis.com It is a highly potent inhibitor of hCA XII, with a Ki of 6.2 nM. medchemexpress.combiocat.comchemondis.com The compound also shows significant, though less potent, inhibition of hCA II (Ki = 46 nM) and hCA IX (Ki = 466 nM). medchemexpress.combiocat.comchemondis.com Its inhibitory activity against hCA I is considerably weaker, with a Ki of 8.351 µM. medchemexpress.combiocat.comchemondis.com This profile suggests a preferential, though not exclusive, inhibition of the tumor-associated hCA XII.
Table 2: this compound Inhibition of Human Carbonic Anhydrase Isoforms
| hCA Isoform | Ki (Inhibition Constant) |
|---|---|
| hCA XII | 6.2 nM |
| hCA II | 46 nM |
| hCA IX | 466 nM |
This table presents the inhibitory constants of this compound against various human carbonic anhydrase isoforms. Data sourced from multiple references. medchemexpress.combiocat.comchemondis.com
Impact on Carbonic Anhydrase Catalytic Activity
This compound demonstrates potent inhibitory effects on the catalytic activity of several human carbonic anhydrase (hCA) isoforms. medchemexpress.combiocat.com Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a crucial reaction for regulating pH in various physiological and pathological processes. nih.gov The modulator's primary target in this enzyme family is hCA XII, a transmembrane isoform often overexpressed in hypoxic solid tumors and involved in pH regulation that supports tumor proliferation and survival. researchgate.netnih.gov
The inhibitory potency of this compound is quantified by its inhibition constant (Ki), with a lower value indicating stronger inhibition. The compound shows a Ki of 6.2 nM for hCA XII, highlighting its strong inhibitory action against this tumor-associated isoform. medchemexpress.combiocat.com It also inhibits other CA isoforms, but with lower potency, including hCA II (Ki of 46 nM), hCA IX (Ki of 466 nM), and the cytosolic hCA I (Ki of 8.351 μM). medchemexpress.combiocat.com This differential inhibition underscores a degree of selectivity for the cancer-relevant hCA XII.
Table 1: Inhibitory Potency of this compound against Human Carbonic Anhydrase Isoforms
| Isoform | Inhibition Constant (Ki) |
|---|---|
| hCA XII | 6.2 nM |
| hCA II | 46 nM |
| hCA IX | 466 nM |
| hCA I | 8.351 µM |
Data sourced from MedchemExpress and BioCat GmbH. medchemexpress.combiocat.com
Molecular and Cellular Crosstalk Mechanisms
The dual-modulatory nature of this compound allows it to influence interconnected cellular pathways, specifically those regulated by adenosinergic signaling and carbonic anhydrase activity.
This compound functions as a multi-target agent, concurrently acting as an antagonist of the hA2A adenosine receptor and an inhibitor of hCA XII. medchemexpress.com This dual action is significant because both pathways are implicated in cancer biology. The hA2A receptor is a key regulator of immune responses, and its blockade can enhance anti-tumor immunity.
Simultaneously, the inhibition of hCA XII, which is co-localized with and physically associated with the P-glycoprotein (P-gp) efflux pump on the membrane of some resistant cancer cells, can alter the pH environment. unifi.it The pharmacological inhibition of hCA XII is known to disrupt the optimal pH for the ATPase activity of P-gp, potentially reducing its ability to expel chemotherapeutic drugs from the cell. unifi.it This suggests a synergistic mechanism where the modulator could both stimulate an immune response and counteract a mechanism of multidrug resistance in cancer cells. unifi.it
Interaction studies have established the high-affinity binding of this compound to both its intended receptor and enzyme targets. medchemexpress.combiocat.com As a potent antagonist of the hA2A adenosine receptor, it exhibits a Ki of 6.4 nM. medchemexpress.combiocat.com Its interaction with the primary enzyme target, hCA XII, is similarly potent, with a Ki value of 6.2 nM. medchemexpress.combiocat.com This demonstrates a well-balanced dual activity, where the compound interacts with both a G-protein coupled receptor (GPCR) and a metabolic enzyme with high, and nearly equal, potency. medchemexpress.com
Selectivity Profiling of this compound
Selectivity is a critical aspect of a modulator's profile, as it helps to define its specific biological effects and potential for off-target interactions. The development of isoform-selective carbonic anhydrase inhibitors is a key goal, given the structural similarities across the enzyme family. nih.gov
This compound displays a distinct selectivity profile for both its receptor and enzyme targets. Within the adenosine receptor family, it is highly selective for the hA2A subtype (Ki = 6.4 nM) over the hA1 (Ki = 4.819 μM) and hA3 (Ki > 30 μM) subtypes. medchemexpress.combiocat.com This represents an approximately 750-fold higher affinity for hA2AAR compared to hA1AR.
In its interaction with carbonic anhydrases, the modulator is most potent against hCA XII (Ki = 6.2 nM). medchemexpress.combiocat.com It is approximately 7.4-fold more selective for hCA XII than for the ubiquitous cytosolic isoform hCA II and about 75-fold more selective than for the tumor-associated hCA IX. medchemexpress.combiocat.com Its selectivity over hCA I is over 1300-fold. medchemexpress.combiocat.com This profile indicates a strong preference for the hA2A adenosine receptor and the hCA XII enzyme, making it a selective dual-target modulator. medchemexpress.com
Table 2: Selectivity Profile of this compound
| Target | Type | Inhibition Constant (Ki) |
|---|---|---|
| hA2AAR | Adenosine Receptor | 6.4 nM |
| hA1AR | Adenosine Receptor | 4.819 µM |
| hA3AR | Adenosine Receptor | >30 µM |
| hCA XII | Carbonic Anhydrase | 6.2 nM |
| hCA II | Carbonic Anhydrase | 46 nM |
| hCA IX | Carbonic Anhydrase | 466 nM |
| hCA I | Carbonic Anhydrase | 8.351 µM |
Data sourced from MedchemExpress and BioCat GmbH. medchemexpress.combiocat.com
Structure Activity Relationship Sar and Design Principles for Dual Modulators
Rational Design Strategies for Multi-Target Ligands
The core principle behind the design of this dual modulator was the strategic modification of a known potent hA2AAR antagonist, the 8-amino-2,6-diphenyltriazolo[4,3-a]pyrazin-3-one scaffold. The rational design process involved leveraging the established pharmacophore of this lead compound for A2AAR antagonism while introducing chemical features known to inhibit carbonic anhydrases. This "scaffold-hopping" and "functionalization" approach is a cornerstone of modern medicinal chemistry for developing multi-target agents. The primary strategy was to introduce substituents onto the 6-phenyl ring of the lead compound, or on a phenyl pendant attached to it, that could effectively target the active site of carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII.
Chemical Space Exploration for hA2AAR Antagonism
The exploration of the chemical space for hA2AAR antagonism focused on maintaining or enhancing the affinity of the parent scaffold for this receptor.
Pharmacophore models for A2AAR antagonists generally highlight the importance of a hydrogen bond donor, multiple hydrophobic regions, and an aromatic ring system. bohrium.com For the 8-amino-2,6-diphenyltriazolo[4,3-a]pyrazin-3-one series, molecular docking studies have suggested that the 8-amino group and the triazole ring are crucial for interactions within the A2AAR binding pocket. The two phenyl rings at positions 2 and 6 are believed to occupy hydrophobic pockets within the receptor, contributing significantly to the binding affinity.
The SAR studies revealed that the nature and position of substituents on the 6-phenyl ring played a critical role in modulating hA2AAR affinity. The introduction of various linkers and terminal groups at the para-position of the 6-phenyl ring was systematically investigated.
The lead compound, 8-amino-2,6-diphenyltriazolo[4,3-a]pyrazin-3-one, exhibited high affinity for hA2AAR. The introduction of a CONH spacer at the para-position of the 6-phenyl ring, leading to a benzamide (B126) derivative, was well-tolerated and maintained potent A2AAR antagonism. Specifically, hA2A/hCA XII modulator 1 (compound 14 ), which features a 4-sulfonamidophenyl group linked via a CONH spacer, demonstrated a high affinity for the hA2AAR with a K_i value of 6.4 nM. acs.org This indicates that the modifications made to introduce CA inhibitory activity did not compromise the desired A2AAR antagonism.
Lengthening the spacer between the 6-phenyl ring and the sulfonamide-bearing phenyl ring generally led to a decrease in A2AAR affinity. For instance, a derivative with a CONH(CH₂)₂CONH spacer showed a significantly lower affinity for hA2AAR (K_i = 108 nM). researchgate.net
Table 1: hA2AAR Affinity for Selected Triazolopyrazine Derivatives
| Compound | Spacer on 6-phenyl ring | Terminal Group | hA2AAR K_i (nM) |
| Lead Compound | - | Phenyl | High |
| This compound (14) | CONH | 4-Sulfonamidophenyl | 6.4 |
| Derivative with longer spacer | CONH(CH₂)₂CONH | 4-Sulfonamidophenyl | 108 |
Chemical Space Exploration for hCA XII Inhibition
The exploration of chemical space for hCA XII inhibition centered on the incorporation of a well-established zinc-binding group, the sulfonamide moiety.
The primary pharmacophoric feature for classical carbonic anhydrase inhibitors is a zinc-binding group, most commonly a sulfonamide (-SO₂NH₂). This group coordinates to the zinc ion in the enzyme's active site, leading to inhibition. nih.gov The "tail" of the inhibitor, which extends from the zinc-binding group, can interact with amino acid residues lining the active site cavity, influencing both potency and isoform selectivity. bohrium.com
Achieving selectivity for hCA XII over other isoforms, particularly the ubiquitous hCA I and II, is a major goal in the design of CA inhibitors to minimize off-target effects. The "tail approach" is a key strategy to achieve this. By designing the inhibitor's tail to exploit subtle differences in the amino acid composition of the active site entrance of different CA isoforms, selectivity can be engineered. bohrium.comtandfonline.com
In the case of this compound, the introduction of a sulfonamide group was the primary strategy to confer CA inhibitory activity. The SAR data revealed that the presence of the 4-sulfonamidophenyl group was crucial for potent hCA XII inhibition. Compound 14 displayed a K_i of 6.2 nM against hCA XII. acs.orgbiorxiv.org
The selectivity profile of this modulator is noteworthy. It showed significantly higher potency against hCA XII compared to hCA IX (K_i = 466 nM) and hCA I (K_i = 8.351 μM), and a respectable selectivity over hCA II (K_i = 46 nM). acs.orgbiorxiv.org This selectivity is likely due to the specific interactions of the triazolopyrazine scaffold and the linker with the residues in the active site of hCA XII. Molecular docking studies have suggested that the inhibitor's tail can form additional hydrogen bonds and hydrophobic interactions within the hCA XII active site, which are less favorable in other isoforms.
Table 2: Carbonic Anhydrase Inhibition Profile of this compound (Compound 14)
| Carbonic Anhydrase Isoform | K_i (nM) |
| hCA XII | 6.2 |
| hCA II | 46 |
| hCA IX | 466 |
| hCA I | 8351 |
Hybridization and Scaffold Merging Approaches
A key strategy in the design of dual-target modulators is the hybridization or merging of scaffolds from two distinct parent ligands, each known to be active against one of the desired targets. This approach aims to create a single chemical entity that retains the ability to interact effectively with both biological targets. mdpi.com
One common hybridization technique involves linking two different pharmacophores via a flexible or rigid linker. The nature of the linker—its length, flexibility, and chemical composition—is critical and can significantly influence the activity and selectivity of the resulting hybrid molecule. For instance, in the development of dual inhibitors for P-glycoprotein (P-gp) and human Carbonic Anhydrase XII (hCA XII), researchers have utilized piperazine (B1678402) scaffolds as a central linking unit. mdpi.comunifi.itnih.gov This heterocyclic ring can bear different substituents on its two nitrogen atoms, each designed to bind to one of the respective protein targets. mdpi.com The arylalkyl and aryloxyalkyl substituents, for example, have been explored for their P-gp modulatory effects, while moieties like coumarins or sulfonamides are incorporated to target the hCA active site. mdpi.comunifi.it
Another successful hybridization approach involves the fusion of privileged scaffolds. A privileged scaffold is a molecular framework that is capable of binding to multiple receptor types. By combining such scaffolds, it is possible to generate novel molecules with desired dual activity. For example, the hybridization of isatin, dihydrothiazole, and benzenesulfonamide (B165840) scaffolds has been investigated to create new inhibitors of the tumor-associated hCA isoforms IX and XII. nih.gov
The design of This compound , also known as compound 14, exemplifies the scaffold merging principle. medchemexpress.comresearchgate.net This molecule integrates a 1,2,4-triazolo[4,3-a]pyrazin-3-one core, a known scaffold for potent human A2A adenosine (B11128) receptor (hA2A AR) antagonists, with a sulfonamide group, the classic zinc-binding group (ZBG) for carbonic anhydrase inhibitors. researchgate.netresearchgate.net Specifically, the structure features a 4-sulfonamidophenyl residue attached to the 6-phenyl ring of the triazolopyrazine core through a carboxamide (CONH) linker. researchgate.net This design allows the molecule to simultaneously present the necessary pharmacophoric features for high-affinity binding to both the hA2A adenosine receptor and the active site of hCA XII.
Optimization for Dual-Target Activity and Selectivity
Once a hybrid scaffold is designed, extensive optimization is required to achieve high potency for both targets while maintaining selectivity against related off-target proteins. This process involves systematically modifying the structure of the lead compound and evaluating the effects of these changes on biological activity.
For dual hA2A/hCA XII modulators, the goal is to achieve potent antagonism of the hA2A AR and potent inhibition of the tumor-related hCA XII isoform, while minimizing activity against other hCA isoforms (like hCA I and II) to reduce potential side effects. nih.gov The optimization of This compound (compound 14) led to a compound with remarkable dual potency in the low nanomolar range for both of its intended targets. researchgate.net
The research findings highlight the successful optimization of this molecule. It is a potent antagonist of the hA2A AR with a Ki (inhibition constant) of 6.4 nM. medchemexpress.comresearchgate.netchemondis.com Concurrently, it is a highly effective inhibitor of hCA XII with a Ki of 6.2 nM. researchgate.netchemondis.com
The selectivity profile is also a critical aspect of optimization. The modulator shows significantly lower activity against other hCA isoforms, demonstrating successful optimization for selectivity. For instance, its inhibitory activity against hCA II is moderate (Ki = 46 nM) and much weaker against hCA IX (Ki = 466 nM) and the cytosolic hCA I (Ki = 8.351 μM). chemondis.com This selectivity is crucial as hCA I and II are widespread and involved in numerous physiological processes, making their inhibition undesirable when targeting tumor-associated isoforms. nih.gov Similarly, the modulator displays high selectivity for the hA2A AR over other adenosine receptor subtypes, with a Ki of 4.819 μM for hA1 AR and over 30 μM for hA3 AR. medchemexpress.comchemondis.com
The following table summarizes the inhibitory activity of This compound , showcasing its potent and selective dual-target profile.
Inhibition Profile of this compound (Compound 14)
| Target | Inhibition Constant (Ki) |
|---|---|
| hA2A Adenosine Receptor (hA2A AR) | 6.4 nM |
| human Carbonic Anhydrase XII (hCA XII) | 6.2 nM |
| human Carbonic Anhydrase II (hCA II) | 46 nM |
| human Carbonic Anhydrase IX (hCA IX) | 466 nM |
| human Carbonic Anhydrase I (hCA I) | 8.351 µM |
| hA1 Adenosine Receptor (hA1 AR) | 4.819 µM |
| hA3 Adenosine Receptor (hA3 AR) | >30 µM |
Computational Methodologies in Modulator Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a cornerstone of computational drug design, predicting the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. For a dual-target agent like hA2A/hCA XII modulator 1, docking studies are performed independently for both hA2AAR and hCA XII.
In the context of hCA XII, docking simulations would place the modulator into the enzyme's active site, which is characterized by a zinc ion essential for its catalytic activity. The analysis would focus on the interactions between the modulator and key amino acid residues. For instance, the sulfonamide group, a common motif in many CA inhibitors, typically coordinates with the zinc ion, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with residues such as Val121, Val143, and Leu198 to enhance binding affinity and selectivity. While the specific docking pose of this compound is not publicly detailed, the analysis of other hCA XII inhibitors reveals common interaction patterns that are sought during the design phase. plos.orgnih.gov
For the hA2A adenosine (B11128) receptor, a G-protein coupled receptor (GPCR), docking studies are crucial for understanding the antagonist's binding mode within the transmembrane helical bundle. Key interactions for A2AAR antagonists often involve aromatic stacking with Phe168 and hydrogen bonds with Asn253. scispace.com The triazolopyrazine core of this compound is likely a key pharmacophoric element for its A2AAR antagonism. nih.gov
A hypothetical summary of key interactions for a dual inhibitor at hCA XII is presented in Table 1.
Table 1: Illustrative Key Interactions for hCA XII Inhibition
| Interaction Type | Key Amino Acid Residues | Role in Binding |
| Zinc Coordination | His94, His96, His119 | Anchors the inhibitor in the active site. |
| Hydrogen Bonding | Thr199, Gln92 | Orients the inhibitor and enhances affinity. |
| Hydrophobic Interactions | Val121, Val135, Leu198 | Increases binding stability and selectivity. |
This table is illustrative and based on common interactions for hCA XII inhibitors, not specific published data for this compound.
Pharmacophore Modeling for Hit Identification and Optimization
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a dual-target modulator, pharmacophore models can be generated for each target separately.
A pharmacophore model for an hA2AAR antagonist typically includes features such as a hydrogen bond donor, multiple hydrophobic points, and an aromatic ring. These features are derived from a set of known active compounds and represent the key interaction points with the receptor.
Similarly, a pharmacophore model for hCA XII inhibitors would highlight features like a zinc-binding group, hydrogen bond acceptors and donors, and hydrophobic regions that complement the enzyme's active site. plos.org By combining or sequentially using these models, computational chemists can screen large compound libraries for molecules that possess the necessary features to interact with both targets, thus identifying potential dual-acting hits.
Table 2: Example Pharmacophore Features for A2AAR Antagonists and CA XII Inhibitors
| Target | Pharmacophore Feature | Description |
| hA2AAR | Hydrogen Bond Donor | Interacts with a key acceptor residue in the binding site. |
| hA2AAR | Hydrophobic Group | Fills a hydrophobic pocket, contributing to affinity. |
| hA2AAR | Aromatic Ring | Engages in pi-stacking interactions. |
| hCA XII | Zinc-Binding Group | Coordinates with the catalytic zinc ion. |
| hCA XII | Hydrogen Bond Acceptor | Forms hydrogen bonds with donor residues. |
| hCA XII | Hydrophobic Group | Occupies a hydrophobic region of the active site. |
This table presents common pharmacophore features and is not based on a specific published model for this compound.
Molecular Dynamics Simulations for Binding Conformation and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding pose predicted by molecular docking. By simulating the movements of atoms and molecules, MD can reveal how the inhibitor and the protein adapt to each other and maintain their interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structures of compounds with their biological activities. These models are built using a training set of molecules with known activities and can then be used to predict the activity of new, untested compounds.
In the development of a dual inhibitor like this compound, QSAR models can be developed for both hA2AAR antagonism and hCA XII inhibition. nih.gov These models can help in understanding which molecular properties (e.g., electronic, steric, hydrophobic) are critical for activity at each target. This information is invaluable for optimizing lead compounds to enhance potency and selectivity. For instance, a QSAR study might reveal that a particular substituent at a specific position on the triazolopyrazine scaffold is crucial for high affinity at the A2A receptor without compromising its inhibitory effect on hCA XII.
Virtual Screening for Novel Scaffolds
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. plos.org This process can be either structure-based, using molecular docking, or ligand-based, using pharmacophore models or QSAR.
In the quest for novel dual-acting modulators, virtual screening can be employed to identify new chemical scaffolds that fit the pharmacophoric requirements of both hA2AAR and hCA XII. This approach can lead to the discovery of compounds with entirely new core structures, potentially offering improved properties over existing modulators. The hits from a virtual screen are then subjected to further computational analysis and experimental testing to validate their activity.
Future Directions and Broader Research Implications
Exploration of Non-Sulfonamide and Non-Classical hCA XII Inhibitors
The development of inhibitors for carbonic anhydrases (CAs) has historically been dominated by compounds featuring a sulfonamide group, which coordinates with the zinc ion in the enzyme's active site. nih.govnih.gov While effective, these "classical" inhibitors often suffer from a lack of selectivity among the various CA isoforms, potentially leading to off-target effects. nih.govnih.govresearchgate.net Furthermore, the sulfonamide moiety is associated with sulfa allergies, a significant concern for a subset of patients. nih.govnih.gov These limitations have spurred intensive research into "non-classical" inhibitors that lack the sulfonamide group and often bind to the enzyme in a different manner, interacting with amino acid residues at the entrance of the active site cavity. nih.gov This alternative binding mode can confer greater isoform selectivity. nih.gov
The search for novel, non-classical inhibitors is a high priority in the field. researchgate.net Computational methods, including pharmacophore modeling and molecular docking, are being employed to screen vast libraries for new chemical scaffolds. nih.govresearchgate.netcomputer.orgresearchgate.net This has led to the identification of several promising non-sulfonamide classes:
Carboxylates: Certain carboxylate-containing compounds have been shown to be highly selective, submicromolar inhibitors of hCA XII while showing little to no activity against other isoforms like hCA I, II, and IX. nih.gov
Coumarins: Derivatives of coumarin (B35378) have been identified as potential non-classical hCA XII inhibitors through comprehensive computational screening efforts. nih.govresearchgate.net
Enaminone-based Carboxylic Acids: This class of compounds has also yielded potent hCA XII inhibitors, with some derivatives showing activity in the submicromolar range. tandfonline.com
The exploration of these and other novel chemical structures is essential for developing the next generation of hCA XII inhibitors with improved selectivity and safety profiles, moving beyond the traditional sulfonamide-based approaches. nih.gov
Development of Advanced Preclinical Disease Models
To better predict the clinical efficacy of hCA XII inhibitors, there is a pressing need to move beyond simple 2D cell cultures and traditional animal models. researchgate.netsymcel.com Advanced preclinical models that more accurately recapitulate the human tumor microenvironment are crucial for evaluating novel therapeutics. researchgate.netsymcel.com
A significant step forward is the use of patient-derived, three-dimensional (3D) organotypic slice cultures. researchgate.netsymcel.com For instance, a perfusion-based bioreactor system has been developed to maintain the viability and complex stromal structure of patient-derived neuroblastoma tissue for extended periods (e.g., 7 days). researchgate.netsymcel.com Such models allow for drug response monitoring in a setting that preserves the native cellular architecture and interactions. researchgate.net The use of these systems to test CAIX/XII inhibitors like SLC-0111 has demonstrated their utility in assessing therapeutic effectiveness in a more clinically relevant context. researchgate.netsymcel.com These advanced models, including organoids and patient-derived xenografts, are critical for preselecting the most promising therapeutic candidates and for understanding the nuances of drug response that might be missed in simpler systems. researchgate.netmedchemexpress.eu
Integration with Multi-Omics and Systems Biology Approaches
The biological role of hCA XII is complex, involving intricate networks that regulate pH homeostasis, ion transport, and cellular metabolism, all of which are deeply intertwined with cancer progression. nih.govnih.gov A systems biology approach, which seeks to understand the holistic function of biological systems through computational and mathematical modeling, is necessary to unravel this complexity. brjac.com.brnih.gov
Integrating multi-omics data—such as genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive molecular snapshot of the system being studied. nih.gov This approach can be used to:
Build comprehensive network models: By combining different layers of biological data, researchers can construct detailed maps of the pathways influenced by hCA XII activity. brjac.com.br
Identify novel interactions and targets: A multi-omics analysis can reveal previously unknown connections between hCA XII and other critical cancer pathways, such as the adenosine (B11128) signaling pathway targeted by hA2A/hCA XII modulator 1.
Uncover mechanisms of drug resistance: By comparing the multi-omic profiles of sensitive and resistant tumors, scientists can identify the molecular changes that allow cancer cells to evade treatment.
Computational tools like Multi-Omics Factor Analysis (MOFA) are being developed to integrate these large, heterogeneous datasets and discover the principal sources of variation within them. embopress.org Applying such frameworks to the study of hCA XII and its modulators will be essential for designing more effective and targeted therapeutic strategies. brjac.com.br
Potential for Combination Therapies with Existing Treatments
A key strategy for improving cancer treatment is the use of combination therapies, and hCA XII inhibitors are promising candidates for this approach. nih.govbohrium.com The inhibition of hCA XII can alter the tumor microenvironment in ways that enhance the efficacy of other treatments.
One of the most promising applications is in overcoming multidrug resistance (MDR). nih.govbohrium.com The drug efflux pump P-glycoprotein (Pgp) is a major cause of resistance to a wide range of chemotherapies. nih.gov Research has shown that hCA XII is often co-expressed and co-localized with Pgp in drug-resistant cancer cells, and its enzymatic activity is necessary for the optimal function of Pgp. nih.govnih.gov By inhibiting hCA XII, compounds can restore the effectiveness of Pgp-substrate chemotherapies in resistant cells. nih.govbohrium.com This creates a potential therapeutic window to re-sensitize tumors to drugs they had previously stopped responding to. nih.gov
Beyond chemoresistance, hCA XII inhibitors are being explored in combination with:
Radiation Therapy: Inhibition of tumor-associated CAs may increase the effectiveness of radiation, particularly by targeting the hypoxic cells that are notoriously resistant to radiotherapy. tandfonline.com
Targeted Therapies: Research suggests that CAIX inhibition may enhance the efficacy of anti-VEGF therapy. tandfonline.com
Other Chemotherapies: Preclinical studies have shown that CA inhibitors can work synergistically with drugs like cisplatin, doxorubicin, and temozolomide. tandfonline.comresearchgate.net
The dual action of this compound is itself a form of combination therapy in a single molecule, simultaneously targeting pH regulation and adenosine-mediated immune suppression. medchemexpress.comresearchgate.net
Biomarker Discovery for Response Prediction
To maximize the benefit of therapies targeting hCA XII, it is crucial to identify which patients are most likely to respond. This requires the discovery and validation of predictive biomarkers. nih.gov
The expression level of hCA XII itself is a primary candidate for a biomarker. nih.govresearchgate.net Studies have shown that hCA XII is highly expressed in various tumors, including those of the kidney, ovary, and colon, while having limited expression in most normal tissues. nih.govaacrjournals.org In some cancers, such as ovarian carcinoma, higher expression of hCA XII has been associated with higher tumor grade and a trend towards poorer survival, indicating its potential as both a prognostic and predictive marker. researchgate.net The upregulation of CAXII on the surface of chemoresistant cells also suggests it could be a marker for tumors likely to benefit from combination therapies designed to overcome resistance. nih.gov
Future biomarker discovery will likely integrate multi-omics data to create more sophisticated predictive models. mdpi.com By analyzing the genomic, transcriptomic, and proteomic profiles of tumors, machine learning and AI algorithms can identify complex signatures that correlate with response or resistance to hCA XII inhibitors. mdpi.com This approach can move beyond single-analyte biomarkers to create powerful tools for patient stratification, ensuring that targeted therapies like this compound are directed to the patient populations where they will be most effective.
Q & A
Q. How does this compound selectivity differ across CA isoforms (e.g., hCA I, II, IX, XII)?
- Methodology : Use enzyme inhibition assays (stopped-flow CO₂ hydration) to measure Ki values. Compare selectivity ratios (e.g., hCA XII/hCA II = 7.4-fold) and analyze isoform-specific structural variations (e.g., hydrophobic vs. hydrophilic active sites) .
- Data Contradiction : While hCA XII inhibition is potent (Ki: 6.2 nM), hCA IX inhibition is weaker (Ki: 466 nM), suggesting isoform-specific binding pockets .
Q. What in vitro models are suitable for initial efficacy testing of this compound in cancer?
- Methodology : Use hypoxic cancer cell lines (e.g., HT-29 colorectal cancer) to mimic tumor microenvironments. Assess cell viability (MTT assay), apoptosis (Annexin V/PI staining), and pH regulation (BCECF-AM fluorescence) under normoxic vs. hypoxic conditions .
Advanced Research Questions
Q. How can conflicting data on this compound’s potency across studies be reconciled?
- Methodology : Conduct meta-analysis of Ki values from independent studies (e.g., vs. 17). Evaluate assay conditions (pH, temperature), protein purity, and buffer composition. Use statistical tools (e.g., Bland-Altman plots) to assess variability .
- Example : Discrepancies in hCA IX inhibition (Ki: 466 nM vs. 8.2 µM in other studies) may arise from differences in recombinant protein expression systems .
Q. What experimental designs optimize the assessment of this compound’s synergistic effects with immunotherapies?
- Methodology : Combine with anti-PD-1/PD-L1 agents in syngeneic mouse models (e.g., MC38 tumors). Measure tumor-infiltrating lymphocytes (flow cytometry) and cytokine profiles (ELISA). Use factorial ANOVA to test interaction effects .
- Hypothesis : Dual targeting of adenosine signaling (hA2AAR) and acidosis (hCA XII) may enhance T-cell activation and reduce immunosuppression .
Q. How can computational models predict resistance mechanisms to this compound?
- Methodology : Apply molecular dynamics simulations to identify mutation hotspots (e.g., hCA XII Glu129) that destabilize inhibitor binding. Validate with directed evolution experiments in yeast or bacterial systems .
Methodological Frameworks
Q. What frameworks (e.g., PICO, FINER) guide hypothesis formulation for this compound studies?
- PICO Example :
- Population : Hypoxic tumor models (in vitro/in vivo).
- Intervention : this compound at IC50 doses.
- Comparison : Standard inhibitors (e.g., AAZ for hCA XII).
- Outcome : Tumor growth inhibition, metastasis reduction.
Q. How to design a reproducible protocol for this compound pharmacokinetic studies?
- Steps :
Use LC-MS/MS to quantify plasma/tissue concentrations in rodents.
Apply non-compartmental analysis (WinNonlin) for AUC, Cmax, and t1/3.
Adhere to MIAME guidelines for metadata reporting .
Data Presentation & Validation
Q. What statistical methods address variability in this compound’s dose-response curves?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
